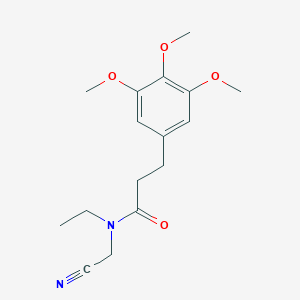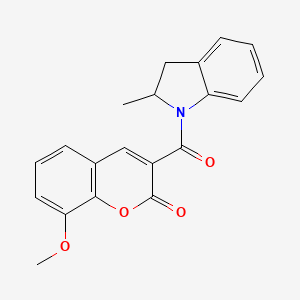
(4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic compound with applications in various fields of scientific research. This compound features a diverse structure with morpholine, sulfonyl, imidazole, and piperidine groups, making it a subject of interest for many chemists and biologists.
Synthetic Routes and Reaction Conditions:
Synthesis of (4-(morpholinosulfonyl)phenyl)carbonyl chloride:
Starting from 4-(morpholinosulfonyl)benzoic acid, this intermediate is prepared using thionyl chloride (SOCl2) under reflux conditions.
Formation of (4-(morpholinosulfonyl)phenyl)(4-(piperidin-1-yl)methanone):
The prepared (4-(morpholinosulfonyl)phenyl)carbonyl chloride reacts with 4-(piperidin-1-yl)methanol in the presence of triethylamine (TEA).
Coupling with 2-phenyl-1H-imidazole:
Finally, (4-(morpholinosulfonyl)phenyl)(4-(piperidin-1-yl)methanone) is coupled with 2-phenyl-1H-imidazole in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods:
Industrial production methods often involve optimizing reaction conditions and scaling up the aforementioned synthesis processes to ensure higher yield and purity. Techniques like continuous flow synthesis and the use of automated reactors may be employed to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, particularly at the morpholine or piperidine nitrogen atoms.
Reduction: The sulfonyl group can be selectively reduced under specific conditions.
Substitution: Functional groups on the aromatic ring and heterocyclic moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Nucleophiles like halides, amines, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed:
Products depend on the specific reactions but can include oxidized derivatives, reduced forms, or substitution products like halo, alkyl, or acyl derivatives.
Chemistry:
Synthesis of heterocyclic compounds: Utilized as a building block for synthesizing complex heterocycles.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Enzyme inhibition studies: Serves as an inhibitor in enzyme assays to study biochemical pathways.
Protein interaction probes: Used in probing protein-ligand interactions.
Medicine:
Pharmacological research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostic agents: Explored as a potential imaging agent in medical diagnostics.
Industry:
Material science: Incorporated in the development of new materials with specific properties.
Chemical manufacturing: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The exact mechanism of action varies depending on the biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to participate in diverse binding interactions, influencing biochemical pathways or catalytic activities.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes by binding to their active sites or allosteric sites.
Receptors: Potentially interacts with cellular receptors, affecting signal transduction pathways.
Nucleic acids: Could intercalate with DNA or RNA, influencing gene expression.
Comparación Con Compuestos Similares
(4-(morpholinosulfonyl)phenyl)(4-(piperidin-1-yl)methanone)
(4-(morpholinosulfonyl)phenyl)(4-(1H-imidazol-1-yl)methanone)
(4-(morpholinosulfonyl)phenyl)(4-(2-phenylimidazol-1-yl)methanone)
Uniqueness:
The compound's uniqueness lies in the combination of morpholine, sulfonyl, imidazole, and piperidine groups, providing it with distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions.
This article covers the various aspects of (4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone, from its synthesis to its diverse applications in research and industry.
Propiedades
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S/c31-26(23-6-8-24(9-7-23)35(32,33)30-16-18-34-19-17-30)28-13-10-21(11-14-28)20-29-15-12-27-25(29)22-4-2-1-3-5-22/h1-9,12,15,21H,10-11,13-14,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJLZALWVSCGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
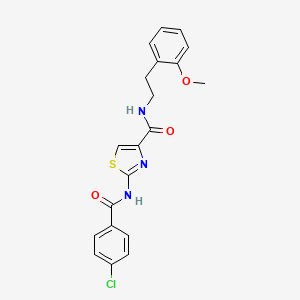
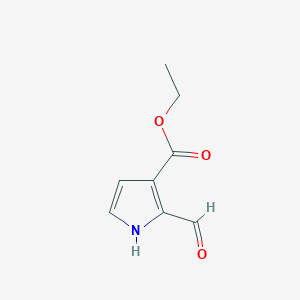
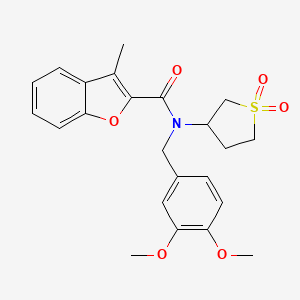
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2980933.png)
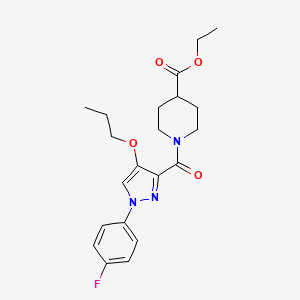
![(2,4-dimethylphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980935.png)
![N-(3,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2980940.png)
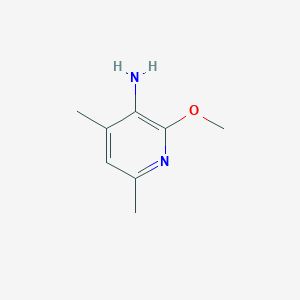
![(1R,4R)-1-(((1H-benzo[d]imidazol-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2980942.png)
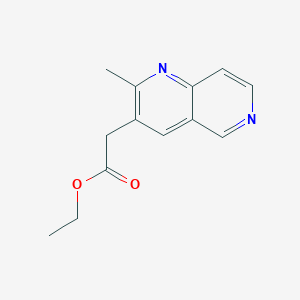
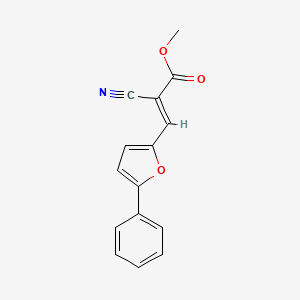
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2980945.png)
